1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry, providing enhanced metabolic stability and improved pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a continuous flow process to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species.
Attachment of the 2-methylphenyl group: This step involves the coupling of the 2-methylphenyl group to the bicyclo[1.1.1]pentane core, which can be achieved through various coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the continuous flow synthesis process, allowing for the efficient production of gram to kilogram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce different functional groups.
Scientific Research Applications
1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a bioisostere for phenyl rings in drug design, providing enhanced metabolic stability and improved pharmacokinetic properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The unique three-dimensional structure of the compound makes it useful in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are typically occupied by phenyl rings, thereby modulating the activity of various enzymes and receptors. This can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the chloromethyl and 2-methylphenyl groups.
1-(Chloromethyl)bicyclo[1.1.1]pentane: A derivative with only the chloromethyl group.
3-(2-methylphenyl)bicyclo[1.1.1]pentane: A derivative with only the 2-methylphenyl group.
Uniqueness: 1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and 2-methylphenyl groups, which impart distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl/c1-10-4-2-3-5-11(10)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYKWLBHBNGUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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